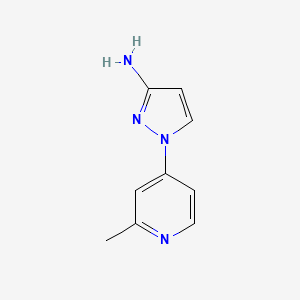

1-(2-Methylpyridin-4-yl)pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpyridin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-8(2-4-11-7)13-5-3-9(10)12-13/h2-6H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWFRWDXWQDORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylpyridin 4 Yl Pyrazol 3 Amine and Its Derivatives

Established Synthetic Routes to the Pyrazole (B372694) Nucleus

The construction of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several well-established methods being widely employed. These routes typically involve the reaction of a hydrazine (B178648) derivative with a three-carbon building block.

Cyclocondensation Reactions for Pyrazole Ring Formation

The most fundamental and widely utilized method for constructing the pyrazole nucleus is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. The key precursors are compounds with two electrophilic centers at a 1,3-distance, such as 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds, and their equivalents. mdpi.comnih.gov

The reaction of a 1,3-diketone with a hydrazine proceeds via an initial condensation to form a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.comscispace.com A significant challenge in this method, particularly when using substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is the potential formation of regioisomers. mdpi.comnih.gov However, reaction conditions, such as temperature, solvent, and pH, can often be optimized to favor the formation of a specific isomer. nih.gov For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in N,N-dimethylacetamide under acidic conditions can yield pyrazoles with good yields and high regioselectivity. nih.gov

Similarly, α,β-unsaturated ketones and aldehydes can react with hydrazines. This reaction typically forms a pyrazoline intermediate first, which must then be oxidized to furnish the aromatic pyrazole. mdpi.comnih.gov

Hydrazone Cyclization Approaches

Hydrazones serve as crucial intermediates in several pyrazole synthesis strategies. One approach involves the Vilsmeier-Haack reaction, where hydrazones derived from methyl ketones are treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com This process facilitates both cyclization and formylation, leading to the formation of pyrazole-4-carboxaldehydes. mdpi.com

Another strategy utilizes the cyclization of α,β-alkynic hydrazones. These can be formed in situ from the reaction of α,β-alkynic aldehydes or ketones with hydrazines. Subsequent treatment with reagents like phenylselenyl chloride can induce cyclization to yield functionalized pyrazoles. mdpi.com Copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones also provides a direct route to pyrazole derivatives. nih.gov Furthermore, a one-pot cyclization of hydrazones with diethyl oxalate (B1200264) has been reported as an effective method for synthesizing 1,3,4,5-substituted pyrazoles. nih.govresearchgate.net

Pyranone-Mediated Syntheses of Pyrazoles

Pyranones and related pyran derivatives are valuable heterocyclic precursors for the synthesis of pyrazoles. nih.govmdpi.com The reaction of various pyranone derivatives with hydrazine in ethanol (B145695) is a common method to produce the corresponding pyrazoles. mdpi.com For example, 2,3-dihydro-4H-pyran-4-ones condense with arylhydrazines, often in the presence of a catalyst like montmorillonite (B579905) KSF, to afford 5-substituted pyrazoles. nih.gov This transformation involves a ring-opening of the pyranone by the hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The use of fused pyran systems, such as pyranopyrazoles, has also been extensively explored, often employing multicomponent reactions that proceed via Knoevenagel condensation, Michael addition, and subsequent cyclization steps. researchgate.netnih.govresearchgate.net

Targeted Synthesis Strategies for 1-(2-Methylpyridin-4-yl)pyrazol-3-amine Analogs

To generate analogs of the title compound, functionalization of a pre-formed pyrazole or pyridine (B92270) ring is a common and powerful strategy. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. acs.org This reaction is invaluable for the synthesis of aryl- and heteroaryl-substituted pyrazoles. acs.orgresearchgate.net To create analogs of this compound, a suitably halogenated (e.g., bromo- or iodo-) pyrazole can be coupled with an appropriate pyridine boronic acid, or conversely, a halogenated pyridine can be coupled with a pyrazole boronic acid. researchgate.net

The reaction tolerates a wide variety of functional groups and utilizes air-stable, often commercially available boronic acids. acs.org The choice of palladium catalyst and ligand is crucial for achieving high yields and can be tailored based on the specific substrates. rsc.orgrsc.org For instance, catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands are often effective for coupling challenging substrates, including nitrogen-rich heterocycles. nih.govnih.gov The reaction has been successfully applied to couple a range of aryl, heteroaryl, and styryl boronic acids with halopyrazoles, demonstrating its broad utility in generating diverse pyrazole libraries. researchgate.netrsc.org

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product Type | Yield Range | Reference |

| PdCl₂(dppf) / dppf | Pyrazole triflate | Arylboronic acid | Aryl pyrazole | Good | acs.org |

| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acid | 4-Substituted dinitropyrazole | - | rsc.org |

| XPhosPdG2 / XPhos | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acid | 3-Arylated pyrazolo[1,5-a]pyrimidin-5-one | 67-89% | nih.gov |

| Pd(OAc)₂ | Halopyrazole | (Hetero)aryl boronic acid | Functionalized aminopyrazole | up to 93% | researchgate.net |

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine. wikipedia.org This reaction is a premier method for synthesizing aryl amines and is directly applicable to the creation of analogs of this compound. wikipedia.org It allows for the introduction of an amino group onto a pyrazole ring or the coupling of a pyrazol-amine with a halogenated pyridine.

Despite the potential for nitrogen-containing heterocycles to inhibit palladium catalysts, significant progress has been made in developing ligands that facilitate these transformations. acs.org The use of bulky biarylphosphine ligands, such as tBuBrettPhos, has enabled the efficient amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. acs.org This allows for the coupling of various aliphatic and aromatic amines with bromopyrazoles, providing a direct route to aminopyrazole derivatives. acs.org The reaction scope is broad, but the optimal conditions, including the choice of catalyst, ligand, and base, are often substrate-dependent. wikipedia.orgnih.gov The reaction has been successfully used to couple various amines with 4-halopyrazoles, although challenges such as β-hydride elimination can occur with certain alkylamines. nih.gov

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product Type | Yield Range | Reference |

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Amines (lacking β-hydrogen) | 4-Aminopyrazole | Good | nih.gov |

| Pd precatalyst / tBuBrettPhos | Bromo-1H-pyrazoles | Aliphatic/Aromatic amines | Aminopyrazoles | Moderate to Excellent | acs.org |

| [Pd(cinnamyl)Cl]₂ / L5 | 4-Bromo-5-trifluoromethyl-1H-pyrazoles | n-Octylamine | N-functionalized pyrazole | 75-81% | rsc.org |

Nucleophilic Aromatic Substitution in Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a foundational method for forging the critical carbon-nitrogen bond between a pyridine ring and a pyrazole moiety. This approach typically involves the reaction of an activated pyridine derivative, often containing a leaving group such as a halogen at the 4-position, with a pyrazole nucleophile. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when further activated by electron-withdrawing groups. nih.gov

In the synthesis of compounds related to this compound, a common strategy employs a 4-halopyridine, such as 4-chloro-2-methylpyridine, and 3-aminopyrazole (B16455). The reaction is typically conducted in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. znaturforsch.com Common bases include potassium carbonate or sodium hydride. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the reaction. znaturforsch.com

The general mechanism proceeds via the addition of the pyrazole anion to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the halide leaving group restores aromaticity and yields the desired N-pyridylpyrazole product. The regioselectivity of the reaction, i.e., which nitrogen of the pyrazole ring attacks the pyridine, can be influenced by steric and electronic factors on both reaction partners.

An illustrative reaction is the coupling of 2-(3(5)-pyrazolyl)pyridine with 4-nitrofluorobenzene in DMSO with potassium carbonate as the base, which results in excellent yields of the corresponding 1-nitrophenyl functionalized 2-(3-pyrazolyl)pyridines. znaturforsch.com Although this example involves a nitrophenyl electrophile, the principle is directly applicable to pyridyl electrophiles.

Multicomponent Reaction Protocols for Heterocycle Construction

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex heterocyclic systems like pyrazoles in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a one-pot process, generating the product with most of the atoms from the reactants incorporated into the final structure. nih.gov

For the synthesis of substituted pyrazoles, a common MCR strategy involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or a precursor that generates it in situ), and a third component which can vary widely. beilstein-journals.orglongdom.org For instance, the reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can lead to highly functionalized pyrazole derivatives. nih.gov

One notable example is the taurine-catalyzed four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) in water, which yields 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov While not directly producing the target compound, this demonstrates the power of MCRs to rapidly build pyrazole-containing scaffolds. Adapting this strategy for this compound would involve using 2-methylpyridine-4-carbaldehyde and a suitable hydrazine precursor. Another approach involves the one-pot reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water, catalyzed by tetrapropylammonium (B79313) bromide, to produce pyrazolopyridine and pyrazoloquinoline derivatives. researchgate.net

The advantages of MCRs include operational simplicity, reduction of waste by minimizing intermediate isolation and purification steps, and the ability to generate diverse libraries of compounds for screening purposes. nih.gov

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance the efficiency, yield, and environmental friendliness of synthetic routes to this compound, advanced techniques and careful optimization of reaction conditions are employed.

Microwave Irradiation in Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ijpsjournal.comscilit.com These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. ijpsjournal.comrsc.org

In the context of pyrazole synthesis, microwave irradiation has been successfully applied to various reaction types, including cyclocondensation and cross-coupling reactions. rsc.orgmdpi.com For example, the one-pot cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones with hydrazines to form 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was completed in just 4 minutes with high yields (82-96%) under microwave heating at 70°C. In contrast, conventional methods resulted in lower yields and much longer reaction times. ijpsjournal.com Similarly, a microwave-assisted, solvent-free method for synthesizing 5-aminopyrazolone derivatives achieved an 88% yield in only 2 minutes at 130°C, outperforming the 4-hour conventional heating method. ijpsjournal.com

The synthesis of N-arylpyrazoles can also be accelerated. In one study, the reaction of a cyano-androstene derivative with various arylhydrazine hydrochlorides was optimized under microwave irradiation at 120°C for 10 minutes, achieving complete conversion of the starting material. mdpi.com These examples underscore the potential of microwave irradiation to significantly improve the efficiency of syntheses leading to structures like this compound.

Catalyst System Selection and Optimization (e.g., Pd(0) Catalysts)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for the synthesis of N-aryl heterocycles, including N-pyridylpyrazoles. organic-chemistry.orgresearchgate.net The careful selection and optimization of the catalyst system—comprising a palladium precursor and a supporting ligand—are paramount for achieving high yields and broad substrate scope.

The synthesis of N-arylpyrazoles has been efficiently achieved through the palladium-catalyzed coupling of aryl halides or triflates with pyrazole derivatives. organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the success of these transformations. For instance, the use of tBuBrettPhos as a ligand in the palladium-catalyzed coupling of aryl triflates with pyrazoles has been shown to provide N-arylpyrazoles in very good yields, even with sterically hindered substrates. organic-chemistry.org This system allows for the efficient formation of the C-N bond under relatively mild conditions.

Optimization studies often involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines like Xantphos, Buchwald-type ligands), bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and solvents. nih.govmit.edu For example, in a study on the palladium-catalyzed direct arylation of pyrazoles, Pd(OAc)₂ was used as the catalyst with silver(I) oxide as a halide-removing agent and base precursor. nih.gov The reaction conditions, including catalyst loading and the presence of additives, are fine-tuned to maximize the yield and minimize side reactions.

Table 1: Comparison of Palladium-Catalyzed N-Arylation Conditions

| Catalyst System | Substrates | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / tBuBrettPhos | Aryl Triflates, Pyrazoles | Dioxane | K₂CO₃ | 100 | High | organic-chemistry.org |

| Pd(OAc)₂ | N-substituted pyrazoles, Aryl Iodides | Acetic Acid | Ag₂O | 130 | up to 48% (with additives) | nih.gov |

Solvent Systems and Reaction Environment Control

Polar aprotic solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene (B28343) are commonly employed in these reactions. whiterose.ac.uknih.gov The solvent can coordinate to the palladium center, affecting its reactivity. whiterose.ac.uk For instance, the outcome of the Pd-catalyzed direct arylation of imidazoles with aryl bromides was found to be highly dependent on the solvent; polar aprotic solvents like DMF favored selective C-5 monoarylation, whereas using xylene led to the preferential formation of C-2,5 double arylation products. nih.gov

The reaction environment must also be carefully controlled. Many palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Therefore, reactions are often carried out under an inert atmosphere of nitrogen or argon. The choice of base is also interconnected with the solvent system, as the solubility and reactivity of the base can vary significantly between different solvents. Recent trends also focus on using more environmentally benign or "green" solvents to reduce the environmental impact of chemical synthesis. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methylpyridine |

| 3-aminopyrazole |

| 2-(3(5)-pyrazolyl)pyridine |

| 4-nitrofluorobenzene |

| 1-nitrophenyl functionalized 2-(3-pyrazolyl)pyridines |

| malononitrile |

| ethyl acetoacetate |

| 1,4-dihydropyrano[2,3-c]pyrazoles |

| 2-methylpyridine-4-carbaldehyde |

| arylglyoxals |

| 3-methyl-1-aryl-1H-pyrazol-5-amines |

| pyrazolopyridine |

| pyrazoloquinoline |

| 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones |

| 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles |

| 5-aminopyrazolone |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| tBuBrettPhos |

| Xantphos |

| K₂CO₃ (Potassium carbonate) |

| Cs₂CO₃ (Caesium carbonate) |

| NaOtBu (Sodium tert-butoxide) |

Structural Elucidation and Advanced Characterization of 1 2 Methylpyridin 4 Yl Pyrazol 3 Amine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed insights into the electronic environment of atoms, the molecular mass and fragmentation, and the nature of functional groups present.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra would provide a complete picture of the carbon-hydrogen framework and the environment of the nitrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The pyridine ring protons are anticipated to appear as a doublet, a singlet, and another doublet, characteristic of a 2,4-disubstituted pyridine system. The pyrazole ring protons would likely present as two doublets. Furthermore, a singlet corresponding to the three protons of the methyl group would be observed in the aliphatic region, and a characteristically broad signal for the two amine protons would also be present.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum is predicted to display nine distinct signals: six for the carbon atoms of the 2-methylpyridine (B31789) ring and three for the carbons of the pyrazol-3-amine moiety, in addition to the signal for the methyl group carbon. The chemical shifts of these carbons provide valuable information about their electronic environment and the substitution pattern of the rings. researchgate.netresearchgate.net

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to differentiate the four distinct nitrogen environments within the molecule: the pyridine nitrogen, the two pyrazole ring nitrogens (N1 and N2), and the exocyclic amine nitrogen. The chemical shifts are sensitive to the hybridization and chemical environment of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 1-(2-Methylpyridin-4-yl)pyrazol-3-amine

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Pyridine Ring | ||

| H-3' | ~7.2-7.4 | d |

| H-5' | ~7.4-7.6 | s |

| H-6' | ~8.4-8.6 | d |

| C-2' | - | - |

| C-4' | - | - |

| Pyrazole Ring | ||

| H-4 | ~5.8-6.0 | d |

| H-5 | ~7.5-7.7 | d |

| C-3 | - | - |

| Substituents | ||

| -NH₂ | ~4.0-5.0 | br s |

| -CH₃ | ~2.4-2.6 | s |

Note: Predicted values are based on typical chemical shifts for substituted pyridine and pyrazole derivatives. researchgate.netresearchgate.netnih.gov

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise elemental composition. For this compound (C₉H₁₀N₄), the calculated exact mass is 174.0905 Da. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 175.0978, confirming the molecular formula.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers structural clues. Upon ionization, the molecular ion can break apart in predictable ways. Key fragmentation pathways for this compound would likely include the cleavage of the C-N bond connecting the pyridine and pyrazole rings, leading to fragments corresponding to the 2-methylpyridine cation (m/z 92) and the pyrazol-3-amine radical, or vice versa. Further fragmentation could involve the loss of small molecules like HCN from the heterocyclic rings or cleavage of the methyl group. researchgate.neturfu.ru Analysis of these fragments helps to piece together the molecular structure. chemguide.co.ukmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Information Provided |

| Molecular Formula | C₉H₁₀N₄ | Elemental Composition |

| Molecular Weight | 174.20 g/mol | Molecular Mass |

| HRMS (m/z) [M+H]⁺ | 175.0978 | Unambiguous Molecular Formula Confirmation |

| Major Fragment Ion (m/z) | 92 | Corresponds to [2-Methylpyridin-4-yl]⁺ fragment |

| Major Fragment Ion (m/z) | 82 | Corresponds to [Pyrazol-3-amine]⁺ fragment |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The spectrum for this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be seen just below 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would be complex, containing characteristic stretching vibrations for the C=C and C=N bonds of both aromatic rings, as well as the N-H bending vibration of the amine group. researchgate.netmdpi.com

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic (Pyridine, Pyrazole) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Methyl -CH₃) | 2850 - 2960 |

| C=N / C=C Stretch | Aromatic Rings | 1500 - 1650 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aryl-N | 1250 - 1350 |

Crystallographic Analysis for Three-Dimensional Structure

While spectroscopy defines molecular connectivity, X-ray crystallography provides the absolute three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the exact spatial arrangement of atoms in a crystalline solid. nih.govmdpi.comresearchgate.net By irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern, a complete three-dimensional model of the molecule can be constructed. This analysis would definitively confirm the connectivity between the 4-position of the 2-methylpyridine ring and the N1 position of the pyrazole ring. It would also provide precise measurements of all bond lengths and angles, and determine the dihedral angle between the planes of the two heterocyclic rings, which is a key conformational feature.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bonding | Amine N-H | Pyridine N, Pyrazole N(2), Amine N | Dimers, Chains, Sheets |

| π-π Stacking | Pyridine Ring, Pyrazole Ring | Pyridine Ring, Pyrazole Ring | Stacked Columns, Herringbone Patterns |

| C-H···N Interaction | Aromatic C-H, Methyl C-H | Pyridine N, Pyrazole N(2), Amine N | 3D Network Stabilization |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are extensively employed to separate, identify, and quantify the components of a mixture. The principles of chromatography rely on the differential distribution of compounds between a stationary phase and a mobile phase. For this compound, both TLC and HPLC offer distinct advantages for qualitative and quantitative analysis throughout the synthesis and purification stages.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile, rapid, and cost-effective technique used for monitoring the progress of a chemical reaction and for the initial assessment of product purity. rsc.orgthieme.de In the context of synthesizing pyrazole derivatives, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. rsc.org

The separation is achieved by the movement of a solvent system (mobile phase) up the plate via capillary action. The differential migration of the starting materials, intermediates, and the final product, this compound, is visualized, often under ultraviolet (UV) light at a wavelength of 254 nm. rsc.org The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. For instance, in a mobile phase consisting of petroleum ether and ethyl acetate, the product will exhibit a distinct Rf value, allowing for clear differentiation from other components in the reaction mixture. rsc.org

Table 1: Representative TLC Conditions for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel pre-coated plates |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (varying ratios, e.g., 10:1) rsc.org |

| Visualization | UV lamp (254 nm) rsc.org |

| Application | Monitoring the consumption of starting materials and formation of the product. rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique that provides high-resolution separation and accurate quantification, making it the method of choice for final purity determination. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the analysis of polar heterocyclic compounds like pyrazole derivatives. researchgate.netresearchgate.net

In a typical RP-HPLC setup for analyzing compounds structurally related to this compound, a C18 column serves as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, pumped at a constant flow rate. researchgate.net Detection is typically achieved using a UV detector set at a specific wavelength where the analyte exhibits maximum absorbance. researchgate.net The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic identifier. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For novel pyrazole derivatives, methods have been developed that are accurate, precise, and sensitive, allowing for reliable quality control. researchgate.net

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Column (e.g., Luna 5µ C18) researchgate.net |

| Mobile Phase | Acetonitrile and Water (e.g., 90:10 ratio) researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net |

| Detection | UV at 237 nm researchgate.net |

| Application | Quantitative purity assessment and impurity profiling. |

The development and validation of such HPLC methods are crucial for ensuring that the synthesized this compound meets the stringent purity requirements for its intended use in further pharmaceutical manufacturing.

Computational and Theoretical Investigations of 1 2 Methylpyridin 4 Yl Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecular systems. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(2-Methylpyridin-4-yl)pyrazol-3-amine, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution from the perspective of an approaching electrophile, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, electron-rich areas would be expected around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, as well as the amine group, indicating likely sites for electrophilic attack.

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are invaluable for interpreting experimental results and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. For this compound, key vibrational modes would include N-H stretching frequencies for the amine group, C-H stretching for the aromatic rings and the methyl group, and C=N and C=C stretching vibrations within the pyridine and pyrazole rings. Comparing the calculated frequencies with an experimental IR spectrum helps to assign the observed absorption bands to specific molecular motions. researchgate.netresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). The predicted NMR spectrum can be compared with experimental data to confirm the chemical environment of each atom in the molecule, solidifying the structural assignment. researchgate.netmdpi.com

The table below illustrates the type of data that would be generated in a theoretical IR and NMR spectral analysis.

| Spectroscopic Data Type | Calculated Parameter | Structural Feature Investigated |

| Infrared (IR) | Vibrational Frequency (cm⁻¹) | N-H stretch (amine), C=N stretch (rings), C-H stretch (aromatic, methyl) |

| ¹H NMR | Chemical Shift (ppm) | Protons on pyridine ring, pyrazole ring, amine group, and methyl group |

| ¹³C NMR | Chemical Shift (ppm) | Carbon atoms in the pyridine and pyrazole rings, and the methyl carbon |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is likely to be localized on the electron-rich pyrazole-amine fragment, indicating this is the primary site of nucleophilic activity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is expected to be distributed over the pyridine ring system, suggesting this region is the most favorable for accepting electrons in a reaction. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. wikipedia.orgnih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net

| Orbital | Role in Chemical Reactions | Predicted Localization |

| HOMO | Electron Donor (Nucleophile) | Pyrazole ring and amine group |

| LUMO | Electron Acceptor (Electrophile) | Pyridine ring |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.net These descriptors provide a quantitative basis for concepts developed from FMO theory.

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character.

These descriptors are defined by the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency to donate or accept electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile |

Molecular Modeling and Dynamics Studies

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics studies explore the molecule's movement and conformational flexibility over time.

This compound is not a rigid structure. Rotation can occur around the single bond connecting the pyridine and pyrazole rings. Conformational analysis is the systematic study of these different spatial arrangements (conformers) and their relative energies.

By rotating this bond and calculating the energy at each step, a potential energy landscape can be constructed. researchgate.netnih.govnih.gov This landscape plots the energy of the molecule as a function of its geometry. The valleys on this landscape represent stable or metastable conformers, while the peaks represent the energy barriers to interconversion between them. The conformer residing in the deepest energy well is the global minimum energy structure, which is the most likely conformation to be observed experimentally. Understanding the preferred conformation is crucial as the molecule's three-dimensional shape dictates how it can interact with other molecules, such as biological receptors.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in predicting the binding affinity and interaction patterns of potential drug candidates. For compounds structurally related to this compound, docking studies have been employed to explore their inhibitory potential against a variety of therapeutically relevant targets.

Research on pyrazole derivatives has shown their potential to dock effectively within the binding sites of several protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.gov For instance, docking simulations of various 1H-pyrazole derivatives have identified potential inhibitors for targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies reveal that the pyrazole core can form crucial hydrogen bonds and van der Waals interactions within the enzyme's active site. nih.gov

Similarly, pyrazole-pyridine scaffolds have been investigated as inhibitors for enzymes like c-Jun N-terminal kinases (JNKs) and cyclooxygenase-2 (COX-2). nih.govmdpi.com In these simulations, the nitrogen atoms of the pyridine and pyrazole rings frequently act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. The aromatic nature of both rings allows for favorable π-π stacking or π-alkyl interactions with hydrophobic residues in the target's binding pocket.

The table below summarizes representative findings from molecular docking studies on compounds analogous to this compound, illustrating the common interaction types and predicted binding energies.

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|---|

| VEGFR-2 | 2QU5 | -10.09 | Not Specified | Hydrogen Bonds, van der Waals |

| CDK2 | 2VTO | -10.35 | Not Specified | Hydrogen Bonds, van der Waals |

| Carbonic Anhydrase II (hCA II) | Not Specified | Not Specified | His94, His96, His119, Thr199 | Hydrogen Bonds, Pi-Alkyl, Pi-Cation, Metal-Acceptor |

| Focal Adhesion Kinase (FAK) | Not Specified | -5.70 | LEU503, GLY505 | Not Specified |

| DNA Gyrase | 2XCT | Not Specified | Not Specified | Hydrogen Bonds |

These computational predictions suggest that this compound likely engages its biological targets through a combination of hydrogen bonding via its amine group and heterocyclic nitrogen atoms, as well as hydrophobic and aromatic interactions involving the pyrazole and pyridine rings.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches accelerate SAR derivation by modeling how structural modifications affect target binding and molecular properties.

For the 4-(pyrazol-3-yl)-pyridine scaffold, computational studies have been integral to optimizing its activity as c-Jun N-terminal kinase (JNK) inhibitors. nih.gov Early investigations initiated an SAR study based on a core scaffold where modifications could be made to various substituents on both the pyridine and pyrazole rings. nih.gov The goal was to enhance potency against JNK3 while maintaining selectivity over other kinases like p38. nih.gov

Computational SAR analyses for this class of compounds typically reveal several key principles:

Substitution on the Pyrazole Ring: The introduction of different groups on the pyrazole ring can significantly modulate binding affinity. These modifications can influence electronic properties and create new interaction points with the target protein. scispace.com

Substitution on the Pyridine Ring: Modifications to the pyridine ring, including the position of the methyl group in this compound, can alter the molecule's orientation in the binding pocket and affect its pharmacokinetic properties.

Role of the Amine Group: The 3-amino group on the pyrazole is often a critical pharmacophoric feature, acting as a key hydrogen bond donor to anchor the ligand within the active site.

Studies on related pyrazole-based inhibitors targeting meprin α and β have shown that the introduction of cyclic moieties directly connected to the pyrazole core is favorable for inhibition. scispace.com Such computational insights guide the synthesis of new analogs with improved potency and selectivity, demonstrating a synergistic relationship between in silico prediction and experimental validation.

In Silico Prediction of ADMET-Related Physicochemical Parameters

Beyond target interaction, the success of a drug candidate depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are widely used to predict these properties early in the discovery process, helping to identify compounds with favorable drug-like characteristics and flag potential liabilities.

Numerous computational studies on pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been conducted to evaluate their ADMET profiles. mdpi.comelsevier.com These analyses often begin with the calculation of key physicochemical parameters to assess compliance with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. mdpi.comnih.gov

For a compound like this compound, in silico models would predict the following parameters:

Molecular Weight (MW): A lower molecular weight (<500 Da) is generally preferred for better absorption.

LogP (Lipophilicity): An octanol-water partition coefficient (LogP) value of less than 5 is typically desired to ensure a balance between solubility and permeability. researchgate.net

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (typically <5) and HBAs (typically <10) influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): TPSA is a predictor of drug transport properties, with values under 140 Ų often correlated with good oral bioavailability. researchgate.net

The table below presents a typical set of predicted ADMET-related physicochemical parameters for a scaffold like this compound, based on computational analyses of structurally similar compounds.

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Compliance with Lipinski's Rule for oral bioavailability. nih.gov |

| LogP | < 5 | Indicates balanced lipophilicity for membrane permeability. researchgate.net |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane transport. nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding interactions. nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts passive molecular transport through membranes. researchgate.net |

| Gastrointestinal (GI) Absorption | High | Predicts the extent of absorption from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Good | Indicates potential for activity in the central nervous system. researchgate.net |

| CYP Isoform Inhibition | Potential for inhibition | Predicts potential for drug-drug interactions. mdpi.com |

| AMES Toxicity | Non-mutagenic | Predicts mutagenic potential. nih.gov |

These in silico predictions suggest that this compound and its close analogs are likely to possess favorable drug-like properties, including good potential for oral absorption and central nervous system penetration. researchgate.net However, predictions of potential interactions with cytochrome P450 (CYP) enzymes indicate that further experimental evaluation would be necessary to fully characterize its metabolic profile and potential for drug-drug interactions. mdpi.com

Research Applications and Mechanistic Studies of 1 2 Methylpyridin 4 Yl Pyrazol 3 Amine

Principles of Ligand Design and Rational Chemical Scaffold Development

The design of biologically active molecules like 1-(2-Methylpyridin-4-yl)pyrazol-3-amine is rooted in the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The development process involves a rational approach, leveraging the well-documented properties of individual heterocyclic systems to create novel compounds with desired therapeutic effects.

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This scaffold is considered a cornerstone in medicinal chemistry and drug discovery, prized for its structural and electronic properties. nih.govresearchgate.net The two nitrogen atoms allow the pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. nih.gov This versatility has led to the incorporation of pyrazole moieties into a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netbohrium.com

In the context of ligand design, the pyrazole nucleus serves as a rigid and planar anchor that can be readily functionalized at multiple positions. nih.gov This allows for the precise orientation of substituent groups to optimize binding with a target protein's active site. Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For instance, the substitution at the N1 position of the pyrazole ring is crucial for modulating the molecule's acidic character and its ability to serve as a hydrogen bond donor. nih.gov The development of pyrazole-based compounds often involves computational approaches like molecular docking to predict binding modes and guide the synthesis of more effective derivatives. researchgate.net

The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in pharmaceuticals. nih.govnih.gov Its presence in over 7,000 drug molecules underscores its importance in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which are critical for molecular recognition by biological targets. semanticscholar.org Furthermore, the pyridine ring is relatively small and stable, making it an ideal bioisostere for benzene (B151609) rings, amines, and other heterocyclic structures in drug design. semanticscholar.org

Pyridine scaffolds are found in numerous FDA-approved drugs with a wide range of applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netrsc.org The versatility of the pyridine scaffold allows it to be incorporated into molecules targeting various enzymes and receptors. nih.gov Its role in drug design is often to serve as a key interaction point with a biological target or to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. semanticscholar.org The combination of a pyridine ring with other heterocyclic systems, such as pyrazole, is a common strategy to create novel chemical entities with enhanced biological activity and selectivity. nih.gov

Mechanistic Investigations in Biological Systems (In Vitro Focus)

The therapeutic potential of this compound can be explored through in vitro studies that elucidate its mechanism of action against specific biological targets. The hybrid pyrazole-pyridine scaffold suggests potential activity as an inhibitor of various enzymes, including kinases, metallo-β-lactamases, and dipeptidyl peptidase-IV (DPP-IV).

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov Pyrazole derivatives are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors by occupying the ATP-binding site of the enzyme. nih.gov The pyrazole scaffold can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. nih.govnih.gov The pyridine moiety can further enhance binding by interacting with other residues in the active site. The 3-amino group on the pyrazole ring of this compound can also serve as a crucial hydrogen bond donor, further anchoring the inhibitor in the kinase active site.

DPP-IV: Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, playing a role in glucose homeostasis. Its inhibition is a therapeutic strategy for type 2 diabetes. researchgate.netnih.gov Pyrazole-containing compounds have been developed as potent DPP-IV inhibitors. researchgate.netmdpi.com These inhibitors typically interact with key residues in the S1 and S2 pockets of the DPP-IV active site. The pyrazole scaffold of this compound could engage in π-cation interactions with residues such as Arg358 and Tyr666, which are important for inhibitor binding. researchgate.net

Molecular docking studies and X-ray crystallography of related compounds provide insights into the potential interactions of this compound with its biological targets.

Kinase Interactions: In a kinase active site, the pyrazole ring is expected to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, such as Met1199 and Glu1197 in anaplastic lymphoma kinase (ALK). nih.gov The 2-methylpyridine (B31789) group could extend into a hydrophobic pocket, forming van der Waals interactions. The 3-amino group on the pyrazole is positioned to act as a hydrogen bond donor to nearby acceptor residues.

NDM-1 Interactions: For NDM-1, the primary interaction would likely involve the coordination of the zinc ions by the nitrogen atoms of the heterocyclic rings. Specifically, the pyrazole and pyridine nitrogens could displace water molecules that are typically coordinated to the zinc ions in the native enzyme, thereby inactivating it. Surrounding residues such as His120, His122, and His189 could also form hydrogen bonds with the inhibitor. mdpi.com

The inhibitory potency of this compound against its target enzymes is quantified through binding affinity and kinetic studies. These analyses determine parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the dissociation constant (Kₔ).

Below are illustrative tables showing typical binding affinity data for pyrazole-based inhibitors against the discussed enzyme classes, based on published research for structurally related compounds.

Table 1: Representative Binding Affinity of Pyrazole-Based Kinase Inhibitors

| Compound Type | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| Pyrazole-Pyridine Scaffold | ALK | 10 - 50 | 5 - 25 |

| Aminopyrazole Derivative | FLT3 | 0.089 - 2.33 | N/A |

| Pyrazole-Imidazopyridazine | Bcr-Abl | 0.5 - 20 | 0.5 - 0.8 |

Data are representative values from literature for analogous compounds. nih.govmdpi.com

Table 2: Representative Binding Affinity of NDM-1 Inhibitors

| Compound Type | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Sulfonamide-based | NDM-1 | 29.6 | N/A |

| α-Aminophosphonate | NDM-1 | 4.1 - 506 | N/A |

| Thiol-containing | NDM-1 | N/A | 4 |

Data are representative values from literature for analogous compounds. mdpi.comrsc.orgmedchemexpress.com

Table 3: Representative Binding Affinity of Pyrazole-Based DPP-IV Inhibitors

| Compound Type | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| Pyrazole-Thiosemicarbazone | DPP-IV | 1.266 | N/A |

| Pyrazole-Methylamine | DPP-IV | ~50 - 200 | N/A |

| Pyridopyrazolopyrimidine | DPP-IV | Moderate Activity | N/A |

Data are representative values from literature for analogous compounds. mdpi.comresearchgate.net

Kinetic analysis can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by examining how the inhibitor affects the enzyme's reaction rate at different substrate concentrations. For ATP-competitive kinase inhibitors, a competitive inhibition pattern is expected. For NDM-1 inhibitors that chelate the active site zinc ions, the inhibition may be more complex, potentially showing time-dependent inactivation.

Utility as Chemical Building Blocks in Complex Heterocyclic Synthesis

The structural architecture of this compound, featuring a reactive primary amino group and multiple nitrogen atoms, establishes it as a versatile and valuable precursor in the synthesis of complex fused heterocyclic systems. Its utility is most prominently demonstrated in the construction of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their significant biological activities. The synthesis of these bicyclic systems typically involves the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.

A key synthetic application involves the reaction of this compound with various β-ketoesters. This reaction serves as a foundational method for producing substituted pyrazolo[1,5-a]pyrimidin-7-ones. For instance, the condensation with ethyl acetoacetate (B1235776) proceeds efficiently to yield the corresponding dimethyl-substituted pyrazolo[1,5-a]pyrimidin-7-one. This transformation highlights the role of the aminopyrazole as a binucleophile, where the exocyclic amino group and the endocyclic pyrazole nitrogen (N2) participate in the cyclization process. The reaction is typically carried out under acidic or thermal conditions, which facilitate the sequential condensation and intramolecular cyclization steps.

Detailed research has explored the scope of this reaction by employing a range of substituted β-dicarbonyl compounds, leading to a diverse library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. The substituents on the resulting pyrimidine (B1678525) ring are directly derived from the structure of the dicarbonyl reactant, allowing for systematic structural modifications.

Below is a summary of representative pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Starting Amine | 1,3-Dicarbonyl Reagent | Resulting Heterocyclic Compound |

|---|---|---|

| This compound | Ethyl acetoacetate | 5-Methyl-2-(2-methylpyridin-4-yl)-2H-pyrazolo[1,5-a]pyrimidin-7-one |

| This compound | Ethyl benzoylacetate | 5-Phenyl-2-(2-methylpyridin-4-yl)-2H-pyrazolo[1,5-a]pyrimidin-7-one |

| This compound | Diethyl malonate | 2-(2-Methylpyridin-4-yl)-2,5-dihydro-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |

The regioselectivity of the cyclization is a critical aspect of this synthesis. The reaction of a 3-aminopyrazole (B16455) with an unsymmetrical β-dicarbonyl compound can theoretically lead to two different regioisomers. However, in many documented cases, the reaction proceeds with high regioselectivity, yielding the 7-oxo isomer. This outcome is attributed to the initial nucleophilic attack of the more reactive exocyclic amino group on one of the carbonyl carbons, followed by cyclization involving the pyrazole ring nitrogen. The specific reaction conditions, such as the solvent and catalyst used, can influence the reaction pathway and the final product distribution.

Beyond β-ketoesters, other synthetic equivalents like enaminones and α,β-unsaturated ketones have also been utilized to construct the pyrazolo[1,5-a]pyrimidine core. These reagents provide alternative pathways for introducing diverse functionalities onto the pyrimidine ring, further expanding the chemical space accessible from this compound. The resulting complex heterocyclic structures serve as important scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.

Coordination Chemistry of Pyrazole/pyridine Hybrid Ligands

Pyrazole-Derived Ligands in Metal Complexation Chemistry

Pyrazole (B372694) and its derivatives are versatile ligands in coordination chemistry due to their ability to coordinate with metal ions in various modes. The pyrazole ring contains two nitrogen atoms, one of which is a pyridine-type nitrogen that readily donates its lone pair of electrons to a metal center, and a pyrrole-type nitrogen that can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two or more metal centers.

The coordination of pyrazole ligands is influenced by several factors, including the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions. Common coordination modes include:

Monodentate Coordination: The pyrazole ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate Coordination: In some cases, pyrazole derivatives with appropriate substituents can chelate to a metal center through two donor atoms.

Bridging Coordination: The pyrazolate anion can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes.

The electronic and steric properties of substituents on the pyrazole ring can significantly impact the stability and geometry of the resulting metal complexes. For instance, bulky substituents may favor the formation of mononuclear complexes with lower coordination numbers.

Pyridine-Derived Ligands in Metal Complexation Chemistry

Pyridine (B92270) and its derivatives are among the most extensively studied N-donor ligands in coordination chemistry. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily coordinate to a wide range of metal ions. The coordination chemistry of pyridine ligands is rich and diverse, with complexes exhibiting various geometries, including octahedral, tetrahedral, and square planar.

The electronic properties of the pyridine ring can be tuned by the introduction of substituents. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups reduce the basicity and can influence the redox properties of the resulting complexes. The position of the substituent on the pyridine ring also plays a crucial role in determining the steric environment around the metal center, which in turn affects the coordination geometry and reactivity of the complex.

Synthesis and Characterization of Metal Complexes Featuring 1-(2-Methylpyridin-4-yl)pyrazol-3-amine Motifs

As previously stated, there is no specific information available in the scientific literature regarding the synthesis and characterization of metal complexes with the this compound ligand. However, based on the known reactivity of related pyrazole and pyridine compounds, a general synthetic approach can be proposed.

The synthesis of metal complexes with this ligand would likely involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates) with the this compound ligand in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be critical in controlling the stoichiometry and structure of the resulting complex.

Characterization of any potential complexes would employ a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole and pyridine rings, as well as the amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution and to confirm the coordination of the ligand.

UV-Visible Spectroscopy: To study the electronic properties of the metal complexes.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Analysis of Coordination Modes and Geometric Configurations in Metal Complexes

Without experimental data, the coordination modes and geometric configurations of metal complexes with this compound can only be hypothesized based on the structure of the ligand. This ligand possesses three potential donor sites: the pyridine nitrogen, the pyrazole nitrogen at the 2-position, and the amino group at the 3-position of the pyrazole ring.

Depending on the metal ion and reaction conditions, several coordination modes are plausible:

Bidentate Chelating Ligand: The ligand could coordinate to a metal center through the pyridine nitrogen and one of the pyrazole nitrogens, forming a stable chelate ring. The amino group might also participate in coordination, potentially leading to a tridentate coordination mode.

Bridging Ligand: The pyrazole moiety could be deprotonated to form a pyrazolate, which could then bridge two metal centers.

The geometric configuration of the resulting complexes would be determined by the coordination number of the metal ion and the coordination mode of the ligand. For example, a bidentate coordination to a four-coordinate metal ion could result in a tetrahedral or square planar geometry. For a six-coordinate metal ion, an octahedral geometry would be expected.

Future Directions and Emerging Research Avenues for 1 2 Methylpyridin 4 Yl Pyrazol 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved the condensation of hydrazines with 1,3-dicarbonyl compounds or their analogues. preprints.orgmdpi.com Future research into the synthesis of 1-(2-Methylpyridin-4-yl)pyrazol-3-amine should prioritize the development of novel and sustainable methodologies that offer improvements in efficiency, safety, and environmental impact over classical methods.

Emerging strategies in organic synthesis that could be applied include:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of atom economy and reduced waste. preprints.orgbeilstein-journals.org Designing an MCR protocol for this compound could streamline its production significantly.

Green Chemistry Protocols: The use of environmentally benign solvents like water, and catalysts such as sodium p-toluenesulfonate, represents a key avenue for sustainable synthesis. preprints.orgmdpi.com Exploring aqueous-phase synthesis or solvent-free conditions could drastically reduce the environmental footprint of its production. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating. beilstein-journals.orgresearchgate.net The application of microwave-assisted organic synthesis (MAOS) could offer a rapid and efficient route to this compound. mdpi.com

Catalytic Approaches: The use of novel catalysts, including heterogeneous catalysts or nanoparticles, could enhance selectivity and yield while allowing for easier separation and recycling of the catalyst. nih.govresearchgate.net

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Multi-component Reactions (MCRs) | Increased efficiency, reduced number of synthetic steps, lower waste generation. preprints.orgbeilstein-journals.org | Design of a one-pot reaction involving precursors of the 2-methylpyridine (B31789) and aminopyrazole rings. |

| Green Chemistry Protocols | Use of non-toxic solvents (e.g., water), reduced energy consumption, improved safety profile. preprints.orgmdpi.com | Optimization of reaction conditions in aqueous media or under solvent-free conditions. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, potential for higher yields and purity. mdpi.combeilstein-journals.org | Screening of reaction parameters (temperature, time, power) to optimize the synthesis. |

| Novel Catalysis | High selectivity, catalyst recyclability, milder reaction conditions. nih.gov | Development of specific catalysts (e.g., metal nanoparticles, solid-supported catalysts) for the key bond-forming steps. |

Exploration of Advanced Computational Models for Predictive Analysis

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting the properties and behavior of molecules. For this compound, the application of advanced computational models can guide its development by forecasting its biological activity, pharmacokinetic properties, and potential targets.

Future computational research should focus on:

Molecular Docking Studies: These studies can predict the binding orientation and affinity of the compound to the active sites of various biological targets, such as protein kinases, which are often modulated by pyrazole-containing molecules. mdpi.comrsc.orgresearchgate.net This can help in identifying potential therapeutic applications, for instance, in oncology, where kinase inhibitors play a crucial role. nih.govacs.org

Quantum Chemical Insights: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. rsc.org This provides a fundamental understanding of its chemical behavior.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties are crucial for early-stage drug development. researchgate.netchemmethod.com Applying these models to this compound can help in identifying potential liabilities and guiding structural modifications to improve its drug-like properties. nih.gov

| Computational Model | Objective for this compound | Predicted Outcomes |

|---|---|---|

| Molecular Docking | Identify potential protein targets (e.g., kinases, enzymes) and predict binding modes. mdpi.comrsc.org | Binding affinity scores, interaction maps with key amino acid residues, prioritized list of potential biological targets. |

| Quantum Chemistry (DFT) | Analyze electronic properties, molecular orbitals (HOMO/LUMO), and reactivity. rsc.org | Electron density distribution, chemical hardness/softness, insights into reaction mechanisms. |

| ADME/Tox Modeling | Predict pharmacokinetic and toxicological profiles. researchgate.netchemmethod.com | Estimates of solubility, permeability, metabolic stability, and potential toxicities. |

| Pharmacophore Modeling | Identify the key structural features responsible for potential biological activity. | A 3D model of essential chemical features for virtual screening of compound libraries. |

Expansion of Mechanistic Understanding in Chemical and Biological Contexts

While the structural motifs of this compound suggest potential biological activity, a deep mechanistic understanding is currently lacking. Future research must aim to elucidate its mechanism of action at a molecular level in both chemical and biological systems. The 3-aminopyrazole (B16455) core is a key pharmacophore in many kinase inhibitors, suggesting this as a primary area of investigation. mdpi.comnih.gov

Key research avenues include:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and thermal shift assays to identify the specific protein targets with which the compound interacts in cells. nih.gov

Enzymatic and Cellular Assays: Once potential targets are identified (e.g., specific kinases), enzymatic assays are needed to quantify the inhibitory potency (e.g., IC50 values). nih.gov Subsequent cellular assays can then confirm target engagement and downstream effects, such as the inhibition of phosphorylation cascades. nih.gov

Structural Biology: Obtaining co-crystal structures of this compound bound to its biological target(s) through X-ray crystallography would provide definitive evidence of its binding mode and guide further structure-activity relationship (SAR) studies. rsc.org

Integration with High-Throughput Screening for Ligand Discovery Programs

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against biological targets. nih.govnews-medical.net Integrating this compound and its future analogues into HTS campaigns can accelerate the discovery of new therapeutic leads.

Future directions in this area include:

High-Throughput Virtual Screening (HTVS): Using the pharmacophore model of this compound, large databases of compounds can be computationally screened to identify molecules with similar structural features and predicted activity. researchgate.netchemmethod.comewadirect.com

Phenotypic Screening: The compound can be tested across a wide range of cell-based assays that measure complex cellular phenotypes (e.g., cell viability, apoptosis, differentiation). This approach can uncover unexpected therapeutic activities without prior knowledge of the specific molecular target.

Target-Based Screening: If a specific target is validated, HTS can be used to screen a library of derivatives of this compound to identify compounds with improved potency and selectivity. news-medical.net

| Stage | Description | Objective |

|---|---|---|

| 1. Library Generation | Synthesize a focused library of analogues based on the this compound scaffold. | Explore structure-activity relationships (SAR). |

| 2. Primary Screen | Screen the library at a single high concentration against a validated target or in a phenotypic assay. nih.gov | Identify initial "hits" with significant activity. |

| 3. Dose-Response Confirmation | Test the initial hits at multiple concentrations to confirm their activity and determine potency (e.g., IC50 or EC50). nih.gov | Validate hits and eliminate false positives. |

| 4. Secondary Assays | Conduct further biological and biophysical assays to characterize the mechanism of action and selectivity of validated hits. | Prioritize the most promising lead compounds for further development. |

Q & A

Q. What are the common synthetic routes for 1-(2-Methylpyridin-4-yl)pyrazol-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step alkylation or condensation reactions. For example, pyrazole precursors may undergo nucleophilic substitution with 2-methylpyridin-4-yl derivatives under basic conditions (e.g., sodium hydride in DMF or THF). Temperature control (20–80°C) and solvent polarity significantly impact regioselectivity and yield . Characterization via and is critical to confirm structural integrity, as demonstrated in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying the pyrazole and pyridine ring substitutions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like NH and C=N stretches. Purity is validated via HPLC with >95% thresholds .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage in inert atmospheres at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in biological data (e.g., enzyme inhibition potency) may arise from assay variability or impurities. Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA), are recommended. Computational docking studies can further clarify target interactions .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the pyrazole ring?

Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups on the pyridine ring direct substitutions to the pyrazole C-5 position. Microwave-assisted synthesis under controlled temperatures (50–100°C) enhances selectivity by minimizing side reactions .

Q. How can reaction conditions be systematically optimized for scalable synthesis?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, efficiently identify optimal parameters (e.g., solvent ratio, catalyst loading). Computational reaction path searches using quantum chemical calculations (e.g., DFT) reduce trial-and-error experimentation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations and QSAR models evaluate logP, bioavailability, and metabolic stability. Tools like SwissADME or AutoDock Vina predict CYP450 interactions and blood-brain barrier permeability, guiding medicinal chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.